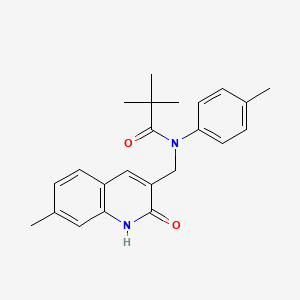
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide, also known as HM-3, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of quinoline derivatives and has shown promising results in various areas of research.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide involves its ability to bind to specific receptors and enzymes, thereby inhibiting their activity. It has been shown to selectively inhibit the activity of certain kinases and phosphatases, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has been shown to have various biochemical and physiological effects, which are dependent on the specific receptors and enzymes it targets. It has been shown to inhibit the activity of certain cancer-related enzymes, thereby inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has several advantages as a research tool, including its high potency and selectivity. It has been shown to be effective at low concentrations, which makes it a cost-effective option for research. However, like any research tool, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has its limitations, including its potential toxicity and off-target effects. Therefore, it is essential to use appropriate controls and dosages to ensure accurate and reliable results.
Zukünftige Richtungen
There are several future directions for research involving N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide, including its potential use as a therapeutic agent for various diseases such as cancer and inflammation. It may also have potential applications in drug discovery and development, as well as in understanding the mechanisms of various cellular signaling pathways. Further research is needed to fully understand the potential of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide and its limitations as a research tool.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide involves the reaction of 2-hydroxy-7-methylquinoline with p-tolyl isocyanate in the presence of pivalic acid. The reaction is carried out under specific conditions of temperature and pressure, and the resulting product is purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has been widely used in scientific research for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. It has been studied for its ability to inhibit the activity of certain enzymes and receptors, which are involved in various physiological processes.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-7-10-19(11-8-15)25(22(27)23(3,4)5)14-18-13-17-9-6-16(2)12-20(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVHLESBJZJXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

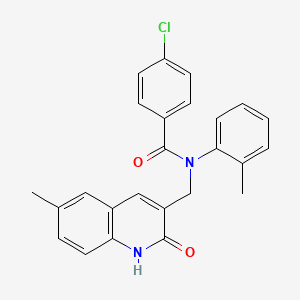
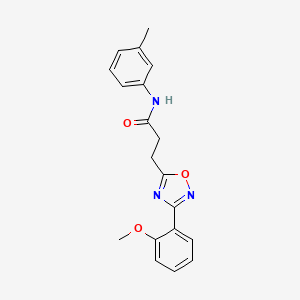
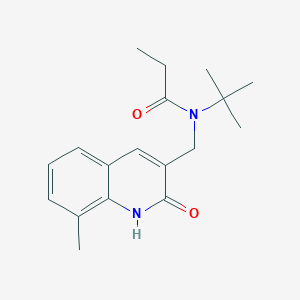
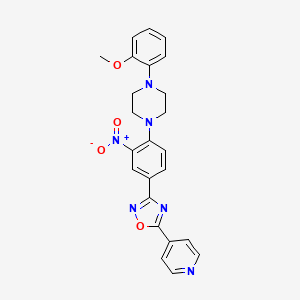
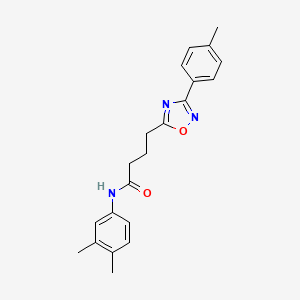

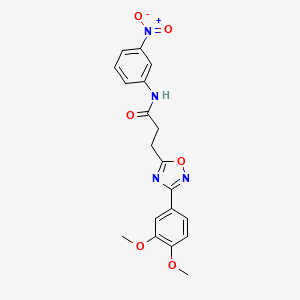
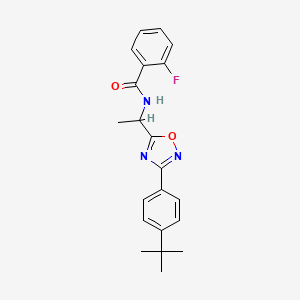

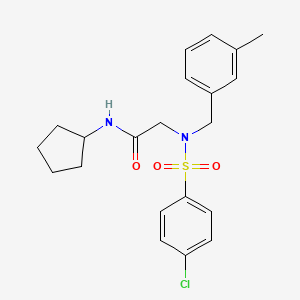

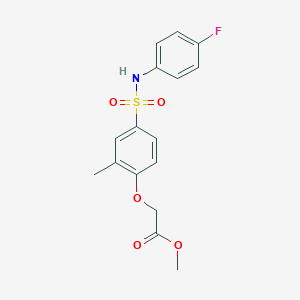
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7688680.png)
